2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
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Overview
Description
Thiazolopyrimidines are a class of compounds that have gained attention in the field of medicinal chemistry due to their diverse pharmacological activities . They are known for their therapeutic applications, with the presence of a pyrimidine system in thymine, cytosine, and uracil, which are the essential building blocks of nucleic acids, being one possible reason for their activity .
Synthesis Analysis
The synthesis of thiazolothiazoles, a related class of compounds, involves several steps. A classical method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . The reaction is carried out using aqueous potassium ferricyanide as an oxidant .Molecular Structure Analysis
The structure of thiazolopyrimidines and related compounds is typically confirmed using various spectroscopy techniques, including Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolopyrimidines often involve cyclization reactions and condensation with aldehydes .Scientific Research Applications
- Preliminary bioassays indicate that several derivatives exhibit excellent antioxidant activity, comparable to standard vitamin C .
- Structural confirmation was achieved through elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy .
- Researchers explored structure-activity relationships to identify promising candidates for further investigation .
- Suppliers like ChemScene offer access to 2-Methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4-ol (CAS 1105189-68-1) for research purposes .
Antioxidant Activity
Antifungal Properties
Heterocyclic Synthesis Optimization
Biological Evaluation
Custom Synthesis and Sourcing
Related Research on Thiazolothiazoles
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit antioxidant and antifungal activities . This suggests that the compound may interact with targets involved in oxidative stress and fungal growth.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . .
Result of Action
The compound has been reported to exhibit antioxidant and antifungal activities . This suggests that it may have a protective effect against oxidative stress and could potentially inhibit the growth of certain fungi.
Future Directions
properties
IUPAC Name |
2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-8-10-18(11-9-15)20-22-21(25-16(2)30-22)23(29)27(26-20)14-19(28)24-13-12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTSSRZYGBVYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide |
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